Acrizanib

Catalog No.
S517128
CAS No.
1229453-99-9
M.F
C20H18F3N7O2
M. Wt
445.4062
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrizanib

CAS Number

1229453-99-9

Product Name

Acrizanib

IUPAC Name

5-[6-(methylaminomethyl)pyrimidin-4-yl]oxy-N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]indole-1-carboxamide

Molecular Formula

C20H18F3N7O2

Molecular Weight

445.4062

InChI

InChI=1S/C20H18F3N7O2/c1-24-10-13-8-18(26-11-25-13)32-14-3-4-15-12(7-14)5-6-30(15)19(31)27-17-9-16(20(21,22)23)29(2)28-17/h3-9,11,24H,10H2,1-2H3,(H,27,28,31)

InChI Key

XPIHPLVWOUDMPF-UHFFFAOYSA-N

SMILES

CNCC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C

Solubility

Soluble in DMSO

Synonyms

Acrizanib; LHA510; LHA 510; LHA-510.

Description

The exact mass of the compound Acrizanib is 445.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studies on Anti-cancer Properties

  • Solid Tumors

    Studies have explored the use of Acrizanib in treating various solid tumors, including renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and melanoma [2, 3, 4]. These studies have shown some promising results, with Acrizanib demonstrating anti-tumor activity and improved progression-free survival in some patients [2, 3, 4].

  • Anti-angiogenic Effects

    Research has also focused on Acrizanib's ability to inhibit angiogenesis. Studies have shown that Acrizanib can reduce tumor blood vessel formation and decrease tumor growth in animal models [5]. This suggests that Acrizanib's anti-angiogenic properties could contribute to its anti-cancer effects.

Other Research Applications

Beyond cancer research, Acrizanib is being explored for its potential applications in other diseases:

  • Wet Age-Related Macular Degeneration (AMD)

    Acrizanib's ability to inhibit angiogenesis might be beneficial in treating wet AMD, a condition where abnormal blood vessel growth contributes to vision loss [6].

  • Diabetic Retinopathy

    Similar to wet AMD, diabetic retinopathy involves abnormal blood vessel growth in the eye. Acrizanib is being investigated for its potential to slow the progression of this complication in diabetic patients [7].

These are just some of the ongoing research areas exploring Acrizanib's potential for treating various diseases. More research is needed to fully understand its effectiveness and safety in these settings.

Further information on specific clinical trials involving Acrizanib can be found on clinical trial registries such as ClinicalTrials.gov ().

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.4

Exact Mass

445.1474

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- (methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration

Explore Compound Types